An In-depth Technical Guide to the Crystal Structure of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Roadmap for Synthesis, Crystallization, and Structural Elucidation
An In-depth Technical Guide to the Crystal Structure of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Roadmap for Synthesis, Crystallization, and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride presents a fascinating molecular scaffold for drug discovery and materials science, offering a rigid, three-dimensional structure with precisely oriented functional groups. While the definitive crystal structure has yet to be reported in publicly accessible crystallographic databases, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. By leveraging data from analogous structures, particularly the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, we can predict key crystallographic parameters and outline a robust experimental workflow. This document serves as a self-validating system for researchers aiming to elucidate the crystal structure of this compound and harness its potential in rational drug design and crystal engineering.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) core is a highly sought-after structural motif in medicinal chemistry. Its rigid framework provides a predictable and constrained orientation for appended functional groups, a critical feature for optimizing ligand-receptor interactions. Unlike flexible aliphatic chains, the BCO cage minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the saturated nature of the BCO scaffold often imparts improved metabolic stability and favorable physicochemical properties, such as increased solubility, when compared to aromatic analogues.[1]
Bicyclo[2.2.2]octane-1,4-diamine, with its two primary amino groups positioned at the bridgehead carbons, offers a unique platform for creating novel therapeutics. The dihydrochloride salt form enhances aqueous solubility and stability, making it an attractive starting material for further chemical modifications.[2] A detailed understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for unlocking its full potential in structure-based drug design.
Proposed Synthesis and Crystallization Workflow
While the target compound is commercially available, understanding its synthesis provides valuable insights into potential impurities and crystallization strategies.[2][3] A plausible synthetic route, adapted from methodologies for similar bicyclic diamines, is outlined below.
Synthesis of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
A potential synthetic pathway could involve the Hofmann rearrangement of bicyclo[2.2.2]octane-1,4-dicarboxamide. The dicarboxamide can be prepared from the corresponding dicarboxylic acid, which is accessible through a Diels-Alder reaction followed by reduction. The final step involves the acidification with hydrochloric acid to yield the dihydrochloride salt.
Experimental Protocol for Crystallization
The successful growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocol outlines a systematic approach to the crystallization of bicyclo[2.2.2]octane-1,4-diamine dihydrochloride.
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
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Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (purity >97%)[3]
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Anhydrous methanol
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Anhydrous ethanol
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Isopropyl alcohol
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Acetonitrile
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Diethyl ether
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Vials with screw caps
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Syringe filters (0.22 µm)
Methodology:
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Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents at room temperature and elevated temperatures. The ideal solvent system will show moderate solubility at high temperatures and lower solubility at room or sub-ambient temperatures.
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Slow Evaporation:
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Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or an ethanol/water mixture) at room temperature.
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Filter the solution through a syringe filter into a clean vial.
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Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.
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Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
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-
Vapor Diffusion (Liquid-Liquid):
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Prepare a saturated solution of the compound in a solvent in which it is readily soluble (e.g., methanol).
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Place this solution in a small, open vial.
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Place the small vial inside a larger, sealed jar containing an anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).
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The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
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-
Cooling Crystallization:
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Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C).
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Slowly cool the solution to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C). The gradual decrease in temperature will induce crystallization.
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Diagram of the Crystallization Workflow:
Caption: Experimental workflow for the crystallization of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride.
Single-Crystal X-ray Diffraction Analysis: A Hypothetical Approach
Once suitable single crystals are obtained, the following steps would be undertaken to determine the crystal structure.
1. Crystal Mounting and Data Collection:
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A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
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X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
2. Data Processing and Structure Solution:
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The collected diffraction images are processed to determine the unit cell parameters and space group.
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The integrated intensities are corrected for various experimental factors.
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The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
3. Structure Refinement:
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The initial model is refined against the experimental data using full-matrix least-squares methods.
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Anisotropic displacement parameters are applied to non-hydrogen atoms.
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Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
Predicted Crystal Structure and Key Features
Based on the known crystal structures of analogous compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) dihydrochloride, we can make informed predictions about the crystal structure of bicyclo[2.2.2]octane-1,4-diamine dihydrochloride.[4][5]
Predicted Crystallographic Parameters:
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic salts and are observed for various DABCO salts.[4][6] |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) | The molecule itself possesses a high degree of symmetry, which often translates to a centrosymmetric space group in the crystal lattice. |
| Key Bond Lengths (Å) | C-C: ~1.54 Å, C-N: ~1.50 Å | These values are typical for saturated C-C and C-N single bonds in similar bicyclic systems.[7] |
| Key Bond Angles (°) | C-C-C: ~109.5°, C-C-N: ~109.5° | The tetrahedral geometry around the sp³ hybridized carbon and nitrogen atoms will lead to bond angles close to the ideal 109.5°. |
| Hydrogen Bonding | Extensive N-H···Cl⁻ hydrogen bonding is expected. | The protonated amine groups (N⁺-H) will act as strong hydrogen bond donors, interacting with the chloride anions (Cl⁻) as acceptors, dictating the crystal packing.[4] |
Diagram of the Predicted Hydrogen Bonding Network:
Caption: Predicted hydrogen bonding interactions between the dication and chloride anions.
Applications in Drug Development
The rigid bicyclo[2.2.2]octane-1,4-diamine scaffold is a valuable building block for creating novel therapeutic agents. Its well-defined geometry allows for the precise positioning of pharmacophoric groups, which can lead to improved target affinity and selectivity. The diamine functionality provides convenient handles for derivatization, enabling the exploration of a wide chemical space.
Potential therapeutic areas where this scaffold could be employed include:
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GPCR Ligands: The rigid structure can mimic the conformation of endogenous ligands, leading to potent and selective agonists or antagonists.
-
Ion Channel Modulators: The defined distance between the two amino groups could be ideal for interacting with specific sites within ion channels.
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Enzyme Inhibitors: The scaffold can be used to position functional groups that interact with the active site of an enzyme.
Conclusion
While a definitive crystal structure for bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is not yet publicly available, this guide provides a comprehensive framework for its investigation. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate its three-dimensional structure. The predicted structural features, based on robust data from analogous compounds, offer a solid starting point for these investigations. The unique structural properties of this compound make it a highly promising scaffold for the development of next-generation therapeutics, and a detailed understanding of its crystal structure is the crucial first step in realizing this potential.
References
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Dalton Transactions. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Royal Society of Chemistry. [Link]
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Crystals. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. [Link]
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Acta Crystallographica Section E. (2013). Bis(1,4-diazoniabicyclo[2.2.2]octane) di-μ-chlorido-bis[tetrachloridoantimonate(III)] dihydrate. International Union of Crystallography. [Link]
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PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine. National Center for Biotechnology Information. [Link]
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Synthonix. (n.d.). bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. [Link]
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IUCr Journals. (2005). A low-temperature determination of triethylenediaminium dichloride dihydrate. International Union of Crystallography. [Link]
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Journal of the American Chemical Society. (2015). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. American Chemical Society. [Link]
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ResearchGate. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. [Link]
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Nature Communications. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Springer Nature. [Link]
- Journal of Medicinal Chemistry. (1965). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.
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Acta Crystallographica Section C. (2016). Crystal structure of bis(1,4-diazabicyclo[2.2.2]octan-1-ium) thiosulfate dihydrate. International Union of Crystallography. [Link]
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Greatcell Solar Materials. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-1,4-diium chloride. [Link]
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